1,1,3,3-Tetrachloroacetone

Description

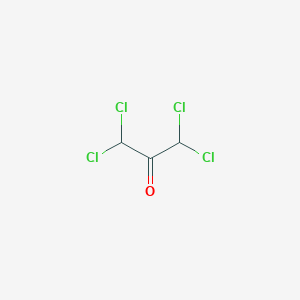

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetrachloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl4O/c4-2(5)1(8)3(6)7/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWVKJAGMVZYFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021663 | |

| Record name | 1,1,3,3-Tetrachloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-21-3 | |

| Record name | 1,1,3,3-Tetrachloropropanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetrachloroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,3-Tetrachloroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3,3-Tetrachloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetrachloroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7R42FF17P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 1,1,3,3 Tetrachloroacetone

Established Synthetic Routes for 1,1,3,3-Tetrachloroacetone

The production of this compound is primarily achieved through direct chlorination of acetone (B3395972) or from other chlorinated precursors.

The most common method for synthesizing this compound is the direct chlorination of acetone. ontosight.ai This process can be carried out using various chlorinating agents, such as chlorine gas or hypochlorous acid, under specific reaction conditions. ontosight.ai The reaction proceeds through the sequential substitution of hydrogen atoms on the acetone molecule with chlorine atoms.

The chlorination of acetone is a multi-step process that can lead to a mixture of chlorinated products. The reaction begins with the formation of monochloroacetone, which can exist in two enol forms, leading to the formation of 1,1-dichloroacetone (B129577) and 1,3-dichloroacetone (B141476). electronicsandbooks.com Further chlorination of 1,1-dichloroacetone can yield 1,1,1-trichloroacetone (B165163) and 1,1,3-trichloroacetone (B106291). electronicsandbooks.com The desired this compound is formed from the continued chlorination of 1,1,3-trichloroacetone. electronicsandbooks.com

A significant challenge in this synthetic route is controlling the extent of chlorination to selectively obtain this compound. electronicsandbooks.com Over-chlorination can lead to the formation of pentachloroacetone (B130051) and hexachloroacetone. electronicsandbooks.com Due to the similar boiling points of the various chlorinated acetone byproducts, such as 1,3-dichloro-, 1,1,3,3-, and 1,1,1,3-tetrachloroacetone (B92175), their separation by technical rectification is practically impossible, often resulting in a product of only 80% to 90% purity. google.com To achieve higher selectivity, chlorination is often conducted with the exclusion of water at temperatures up to 100°C. electronicsandbooks.com Patents describe processes where acetone or its mono- or dichloro-derivatives are reacted with chlorine in the presence of iodine or an iodine-containing compound, which acts as a catalyst, at temperatures between 10°C and 80°C to improve the yield of specific trichloroacetone isomers that are precursors to tetrachloroacetone. google.comgoogle.com

The reaction conditions for the chlorination of 2-butanone, a related ketone, have been described, involving a gentle stream of chlorine into a mixture of the ketone and aqueous hydrochloric acid. The temperature is gradually raised from room temperature to 80°C and then maintained at 115°C for an extended period. scispace.com

An alternative, though less common, synthetic route involves the preparation of this compound from chloranil. scispace.com While detailed mechanisms for this specific transformation are not extensively documented in the provided context, it represents a different strategic approach starting from a cyclic, fully chlorinated precursor rather than a linear, non-halogenated one like acetone. This method may offer advantages in terms of avoiding the complex mixture of isomers often produced during direct chlorination.

Production of Analogous Polyhalogenated Acetones

The synthetic principles applied to this compound can be extended to its heavier halogen analogs, 1,1,3,3-tetrabromoacetone (B105956) and 1,1,3,3-tetraiodoacetone.

1,1,3,3-Tetrabromoacetone is prepared through methods analogous to the chlorination of acetone, using a suitable brominating agent. The physical properties of the resulting compound are well-characterized, with a boiling point of 129-130°C at 7 mm Hg and a melting point of 37-38°C. scispace.com

The synthesis of 1,1,3,3-tetraiodoacetone has been reported via the oxidation of citric acid with potassium permanganate (B83412) in the presence of iodine. electronicsandbooks.com An important modification to this method involves the reverse addition of the reactants, where an aqueous solution of potassium permanganate is added to a solution containing citric acid, potassium iodide, and iodine. This procedural change was found to significantly increase the yield of the recrystallized product from 1% to a more practical 8-12 g from 100 g of citric acid. scispace.comelectronicsandbooks.com Another reported synthesis starts from acetonedicarboxylic acid, which is reacted with periodic acid and iodine. electronicsandbooks.com The purified product has a melting point of 143-144°C. scispace.com

Table 1: Synthesis and Properties of Analogous Polyhalogenated Acetones

| Compound Name | Precursor(s) | Key Reagents | Reported Yield | Melting Point (°C) | Boiling Point (°C) |

| 1,1,3,3-Tetrabromoacetone | Acetone (by analogy) | Brominating Agent | Not Specified | 37-38 | 129-130 / 7 mm Hg |

| 1,1,3,3-Tetraiodoacetone | Citric Acid | Potassium Permanganate, Iodine, Potassium Iodide | 10% | 143-144 | Not Specified |

| 1,1,3,3-Tetraiodoacetone | Acetonedicarboxylic Acid | Periodic Acid, Iodine | Not Specified | Not Specified | Not Specified |

Optimization of Synthetic Pathways for Research-Scale Production

For laboratory and research-scale production, the optimization of synthetic pathways is critical to maximize yield, purity, and efficiency while minimizing waste and complex purification steps.

For chlorination-based syntheses of this compound, optimization focuses on controlling the reaction to favor the desired product. This can be achieved by carefully managing reaction temperature, the rate of chlorine addition, and the use of catalysts like iodine to enhance selectivity. google.comgoogle.com Given the difficulty in separating the isomeric byproducts, purification of the crude product is a key optimization step. Careful distillation using a spinning band column has been used to purify commercial samples of this compound for research purposes. scispace.com Another approach to deal with byproducts is hydrodechlorination, where highly chlorinated acetone residues can be converted back into the useful intermediate 1,1,3-trichloroacetone, thus recycling waste streams. patsnap.com

In the case of 1,1,3,3-tetraiodoacetone, a significant optimization was achieved by simply reversing the order of reagent addition, which increased the yield tenfold. scispace.comelectronicsandbooks.com This highlights that procedural modifications can be a simple yet highly effective strategy for optimization.

The adoption of microscale synthesis techniques can also be considered an optimization strategy for research purposes. These methods utilize significantly smaller quantities of reagents and solvents, reducing waste and often allowing for more precise control over reaction conditions, which can be beneficial for selective reactions like polychlorination. ajgreenchem.com

Reactivity and Mechanistic Investigations of 1,1,3,3 Tetrachloroacetone

Fundamental Reaction Pathways

The reactivity of 1,1,3,3-tetrachloroacetone is largely dictated by the presence of multiple chlorine atoms alpha to a carbonyl group, making it susceptible to a variety of chemical transformations.

Favorsky Rearrangement Studies of this compound

The Favorsky rearrangement is a characteristic reaction of α-halo ketones in the presence of a base. wikipedia.orgslideshare.net The mechanism is generally understood to involve the formation of an enolate ion, which then cyclizes to a cyclopropanone (B1606653) intermediate. wikipedia.orgnrochemistry.com Subsequent nucleophilic attack by a base, such as hydroxide (B78521) or alkoxide, opens this strained ring to yield rearranged carboxylic acid derivatives like acids, esters, or amides. wikipedia.orgslideshare.net

The rearrangement of this compound with a base like sodium carbonate yields a complex mixture of acidic products. scispace.com Analysis of the crude product mixture via Nuclear Magnetic Resonance (NMR) and Thin Layer Chromatography (TLC) has identified at least five distinct components. scispace.com The primary identified products include 3,3-dichloroacrylic acid, the corresponding hydrated product 2-hydroxy-3,3-dichloropropionic acid, and the haloform reaction by-product dichloroacetic acid. scispace.com Two other components formed in the reaction remained unidentified in the study. scispace.com

The table below summarizes the identified products from the rearrangement of this compound. scispace.com

Table 1: Products Identified from the Favorsky Rearrangement of this compound

| Product Name | Chemical Formula | Classification |

|---|---|---|

| 3,3-Dichloroacrylic acid | C₃H₂Cl₂O₂ | Rearrangement Product |

| 2-Hydroxy-3,3-dichloropropionic acid | C₃H₄Cl₂O₃ | Hydrated By-product |

| Dichloroacetic acid | C₂H₂Cl₂O₂ | Haloform By-product |

| Unknown Component IV | --- | Unidentified |

Data sourced from Rappe and Andersson (1969). scispace.com

Studies comparing the Favorsky rearrangement of different 1,1,3,3-tetrahaloacetones (chloro, bromo, and iodo) reveal differences in reactivity and product distribution. While chloro and bromo ketones are commonly used, iodo ketones have also been successfully rearranged. scispace.com

In the rearrangement of 1,1,3,3-tetrabromoacetone (B105956), the identified products were 3,3-dibromoacrylic acid, 2-hydroxy-3,3-dibromopropionic acid, and dibromoacetic acid. scispace.com The rearrangement of 1,1,3,3-tetraiodoacetone yielded 3,3-diiodoacrylic acid, 3-iodoacrylic acid, and 2,3,3-triiodoacrylic acid. scispace.com These findings highlight that the nature of the halogen atom significantly influences the specific products and by-products formed during the reaction.

The table below provides a comparative overview of the main rearrangement products for different tetrahaloacetones.

Table 2: Comparison of Main Products in Favorsky Rearrangement of Tetrahaloacetones

| Starting Ketone | Main Rearrangement Product | Other Identified Products |

|---|---|---|

| This compound | 3,3-Dichloroacrylic acid | 2-Hydroxy-3,3-dichloropropionic acid, Dichloroacetic acid |

| 1,1,3,3-Tetrabromoacetone | 3,3-Dibromoacrylic acid | 2-Hydroxy-3,3-dibromopropionic acid, Dibromoacetic acid |

Data compiled from Rappe and Andersson (1969). scispace.com

Nucleophilic Substitution Reactions Involving this compound

The presence of multiple electron-withdrawing chlorine atoms makes the carbon atoms of this compound electrophilic and thus susceptible to attack by nucleophiles. cymitquimica.com The compound is known to participate in nucleophilic substitution reactions. cymitquimica.com

One significant mechanistic pathway for α-halo carbonyl compounds is the bimolecular nucleophilic substitution (SN2) reaction. jst.go.jp Research into the mutagenicity of α-halo carbonyl compounds hypothesized that their reaction with DNA proceeds via an SN2 mechanism. jst.go.jp In this type of reaction, a nucleophile attacks the carbon atom bearing a halogen, leading to the displacement of the halide ion in a single, concerted step. jst.go.jp A study focusing on molecular orbital calculations as descriptors for SN2 reactivity found a strong correlation between this reactivity and the mutagenicity of various α-halo carbonyl compounds, including this compound. jst.go.jp

Mediated Oxidation Reactions Utilizing this compound

Beyond its fundamental rearrangement and substitution pathways, this compound plays a role in specific oxidation reactions, both as a mediator and as a product of such processes.

Research has shown that this compound can effectively mediate the oxidation of various olefins into epoxides using hydrogen peroxide. researchgate.net This indicates its utility as a recoverable agent in facilitating oxidation processes in organic synthesis. researchgate.net

In a different context, this compound has been identified as a major intermediate product during the degradation of certain phenolic compounds in water. acs.orgacs.orgnih.govresearchgate.net Specifically, in studies involving the cobalt-mediated decomposition of peroxymonosulfate (B1194676) (Oxone), sulfate (B86663) radicals are generated which then attack the phenolic compounds. acs.orgacs.org In the presence of chloride ions, the transformation of 2,4-dichlorophenol (B122985) and phenol (B47542) leads to the formation of several chlorinated intermediates, including this compound and pentachloroacetone (B130051). acs.orgacs.orgnih.govresearchgate.net This demonstrates that while it can be a reagent for oxidation, it can also be a stable intermediate in complex, radical-mediated oxidative degradation pathways in aqueous environments. acs.org

Epoxidation of Olefins with Hydrogen Peroxide Mediated by this compound

This compound serves as an effective mediator for the epoxidation of a variety of olefins using hydrogen peroxide as the primary oxidant. researchgate.netresearchgate.net This process highlights a valuable application of the inexpensive and commercially available chloroacetone (B47974) derivative in synthetic organic chemistry. researchgate.netresearchgate.net The reaction mechanism is analogous to other ketone-catalyzed epoxidations, where the ketone reacts with hydrogen peroxide to form a more potent, reactive dioxirane (B86890) intermediate in situ. This intermediate then transfers an oxygen atom to the olefin, forming the corresponding epoxide and regenerating the original ketone catalyst.

The utility of this compound in these reactions has been demonstrated for a range of olefin substrates. researchgate.net While detailed kinetic and yield data for specific olefins are found within dedicated studies, the general applicability of this system is acknowledged in the chemical literature. scispace.comacs.org The process is often compared to other halogenated ketone systems, such as those involving hexafluoroacetone, which are also known to catalyze epoxidation reactions with hydrogen peroxide. scispace.comresearchgate.net

Table 1: Substrate Scope in this compound Mediated Epoxidation

| Olefin Type | Reactivity | Reference |

| General Alkenes | Effective for a variety of olefins | researchgate.net |

| Steroidal Compounds | High π-facial selectivity observed with related hexachloroacetone | scispace.com |

This table illustrates the general applicability of halogenated acetones in epoxidation, with specific data for this compound being part of this broader class of reactions.

Recovery and Reusability of this compound in Catalytic Cycles

A significant advantage of using this compound as a mediator in epoxidation reactions is its straightforward recovery and potential for reuse in subsequent catalytic cycles. researchgate.netresearchgate.net Following the reaction, the chloroacetone can be readily separated from the product mixture, which is an important consideration for both economic and environmental reasons in chemical synthesis. researchgate.net

The stability of this compound under the reaction conditions allows it to be regenerated and employed in multiple runs without significant loss of activity, although specific data on the number of cycles and efficiency over time would require detailed experimental investigation. The principle of its reusability is a key feature noted in the literature. researchgate.netresearchgate.net This characteristic is crucial for the development of sustainable catalytic processes.

Table 2: Catalyst Reusability Profile

| Catalyst | Recovery Status | Reusability in Catalytic Cycles | Reference |

| This compound | Readily Recoverable | Mentioned as reusable | researchgate.netresearchgate.net |

Applications of 1,1,3,3 Tetrachloroacetone in Advanced Organic Synthesis and Chemical Manufacturing

Role as a Versatile Reagent in Organic Synthesis

The chemical versatility of 1,1,3,3-tetrachloroacetone is a cornerstone of its utility in organic synthesis. The presence of four chlorine atoms renders the alpha-protons acidic and the carbonyl carbon electrophilic, making it a valuable reagent for various transformations. It is particularly effective in reactions involving halogenation and nucleophilic substitutions. solubilityofthings.comcymitquimica.com

One of its most prominent roles is as a precursor for generating reactive intermediates. For instance, upon treatment with a base, it undergoes elimination of hydrogen chloride to form the 1,1,3-trichloro-2-oxyallyl cation. acs.orgcmu.edu This cation is a powerful intermediate for constructing seven-membered rings through cycloaddition reactions. acs.orgcmu.edu The compound is also utilized in Favorsky rearrangements, a complex reaction of halo ketones with bases that yields carboxylic acid derivatives. scispace.com Studies have explored the rearrangement of this compound, noting the formation of multiple acidic products. scispace.com Furthermore, it has been shown to be an effective mediator in the hydrogen peroxide oxidation of various olefins to form epoxides. researchgate.netresearchgate.net

Contribution to the Manufacturing of Chemical Intermediates

This compound is a key intermediate in the chemical industry, primarily used in the synthesis of other specialty chemicals. solubilityofthings.comontosight.ai Its reactivity allows for its conversion into a wide array of more complex molecules that serve as building blocks for various end-products. solubilityofthings.com

For example, it is a known byproduct in the production of 1,1,3-trichloroacetone (B106291), a commercially important compound. google.comgoogle.com Processes designed to synthesize 1,1,3-trichloroacetone often yield this compound, which can be difficult to separate by distillation. google.com The transformation of phenolic compounds in the presence of chloride ions can also lead to the formation of this compound as an intermediate. acs.org Its role extends to being a starting material for producing other chlorinated compounds through various chemical reactions. cymitquimica.com

Utilization in Agrochemical and Pharmaceutical Synthesis

The application of this compound extends to the synthesis of molecules for the agrochemical and pharmaceutical sectors. solubilityofthings.com It serves as an important industrial intermediate for producing active ingredients in these fields. solubilityofthings.com While specific, direct pathways from this compound to final drug or pesticide products are often proprietary, its role as a precursor is acknowledged in the chemical literature. solubilityofthings.comontosight.ai For instance, the related compound 1,1,3-trichloroacetone is used in the traditional synthesis of Folic acid (Vitamin B9). google.com Given that this compound is a common impurity or co-product in 1,1,3-trichloroacetone production, its chemistry is relevant to these manufacturing processes. google.com

Precursor for the Synthesis of Fluorinated Compounds

The synthesis of organofluorine compounds is of great interest due to the unique properties fluorine imparts to molecules, including increased stability and bioavailability. This compound serves as a valuable precursor for creating fluorinated analogues. A key transformation involves the replacement of chlorine atoms with fluorine, a process known as halogen exchange (halex) or dehalogenation followed by fluorination.

A direct route to a fully fluorinated analogue is the preparation of 1,1,3,3-tetrafluoroacetone (B3051784). This can be achieved through a process involving the catalytic dehalogenation of this compound. The process typically involves dissolving the tetrachloro-compound in water to create a reactive suspension and then using hydrogen gas (H₂) to catalytically reduce the carbon-chlorine bonds, which are subsequently replaced by carbon-fluorine bonds in a separate fluorination step.

Catalytic dehalogenation is a crucial step in converting chlorinated precursors like this compound into their fluorinated counterparts. This process typically uses a catalyst and a hydrogen source to remove chlorine atoms. For example, the fluorination of 1,1,1,3-tetrachloroacetone (B92175) (an isomer) to 3-chloro-1,1,1-trifluoroacetone is a known industrial pathway, highlighting the general strategy of using chlorinated acetones as scaffolds for producing fluorinated acetones. google.com

Table 1: Synthesis of Fluorinated Acetones from Chlorinated Precursors

| Chlorinated Precursor | Fluorination/Dehalogenation Process | Fluorinated Product | Reference(s) |

| This compound | Catalytic Dehalogenation (Hydrogenolysis) | 1,1,3,3-Tetrafluoroacetone | |

| 1,1,1,3-Tetrachloroacetone | Catalytic Fluorination | 3-Chloro-1,1,1-trifluoroacetone | google.com |

| Pentachloroacetone (B130051) | Fluorination | 3,3-dichloro-1,1,1-trifluoroacetone | google.com |

| Hexachloroacetone | Fluorination | 3,3,3-trichloro-1,1,1-trifluoroacetone | google.com |

Applications in Cycloaddition Reactions (e.g., (4+3) Cycloadditions)

This compound is a key reagent in [4+3] cycloaddition reactions, a powerful method for constructing seven-membered rings, which are core structures in many complex natural products. cmu.eduresearchgate.net The process does not involve this compound directly in the cycloaddition but uses it to generate the necessary reactive intermediate.

Upon treatment with a base like triethylamine (B128534) (Et₃N), this compound eliminates hydrogen chloride to form a 1,1,3-trichloro-2-oxyallyl cation. acs.orgcmu.edu This electrophilic three-carbon component (the "3" in [4+3]) then reacts with a four-carbon π-system (the "4"), such as furan (B31954) or other dienes, to yield a seven-membered cyclic product. acs.orgresearchgate.net For example, the reaction between the 1,1,3-trichloro-2-oxyallyl cation and furan yields a cycloadduct that can be further transformed. researchgate.net This methodology has been applied to the double [4+3] cycloaddition with 2,2'-methylenedifuran to synthesize precursors for long-chain polyols. acs.orgcmu.edu

Table 2: Example of [4+3] Cycloaddition using this compound

| Reactants | Reagents/Conditions | Intermediate Generated | Cycloaddition Product Type | Reference(s) |

| This compound, Furan | Base (e.g., Et₃N) | 1,1,3-trichloro-2-oxyallyl cation | 8-Oxabicyclo[3.2.1]octenone derivative | cmu.eduresearchgate.net |

| This compound, 2,2'-Methylenedifuran | Et₃N, CF₃CH(OH)CF₃, then Zn/Cu | 1,1,3-trichloro-2-oxyallyl cation | Double adducts leading to diketones | acs.orgcmu.edu |

Environmental Occurrence, Fate, and Transformation of 1,1,3,3 Tetrachloroacetone

Formation as a Disinfection Byproduct (DBP) in Water Treatment

The use of chlorine-based disinfectants in water treatment is a cornerstone of public health, effectively eliminating waterborne pathogens. waterrf.org However, these disinfectants can react with naturally occurring organic matter (NOM) in the source water to form a variety of disinfection byproducts (DBPs). waterrf.orgresearchgate.net Among these is 1,1,3,3-tetrachloroacetone, a type of haloketone formed under specific treatment conditions. researchgate.net

While less commonly monitored than regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs), polychlorinated aliphatic ketones, including this compound, have been detected in water treatment systems. waterrf.orgacs.org Its formation is particularly associated with the chemical transformation of specific organic precursors during the disinfection process. researchgate.netacs.org The presence of such compounds highlights the complexity of DBP formation, where alternative disinfectants to chlorine may reduce some regulated DBPs but potentially favor the formation of others. waterrf.org

Phenolic compounds, which are components of natural organic matter, have been identified as significant precursors to the formation of this compound. Research has demonstrated that the degradation of phenols in the presence of chlorine can lead to the formation of chlorinated ketones. researchgate.netacs.org

Studies involving the generation of sulfate (B86663) radicals to degrade phenolic compounds have shown that in the presence of chloride ions, phenol (B47542) transforms into several chlorinated intermediates, including 2-chlorophenol, 4-chlorophenol, and 2,4-dichlorophenol (B122985). researchgate.netacs.org Further reaction and transformation of these intermediates lead to the formation of this compound and pentachloroacetone (B130051). researchgate.netacs.org Similarly, the transformation of 2,4-dichlorophenol under these conditions also yields this compound as a major intermediate product. researchgate.net This indicates a reaction pathway where the aromatic ring of the phenolic precursor is broken and subsequently chlorinated.

| Initial Precursor | Condition | Major Identified Intermediates/Byproducts | Reference |

|---|---|---|---|

| Phenol | In the presence of chloride ions | 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol, 2,6-dichlorophenol, This compound , pentachloroacetone | researchgate.netacs.org |

| Phenol | In the absence of chloride ions | 2,5-cyclohexadiene-1,4-dione (quinone), 1,2-benzenediol (catechol), 1,4-benzenediol (hydroquinone) | researchgate.netacs.org |

| 2,4-Dichlorophenol | In the presence of chloride ions | 2,4,6-trichlorophenol, 2,3,5,6-tetrachloro-1,4-benzenediol, This compound , pentachloroacetone, carbon tetrachloride | researchgate.net |

The presence of chloride ions (Cl⁻) is a critical factor governing the formation pathway of this compound from phenolic precursors. researchgate.netacs.org In water treatment processes that use advanced oxidation or disinfection methods generating powerful radicals (like sulfate radicals), chloride ions can interact with these radicals. researchgate.net This interaction can lead to the formation of chlorine radicals, which are highly reactive and readily participate in the chlorination of organic matter. acs.org

When phenol is treated in a chloride-free solution, the transformation yields non-chlorinated byproducts such as quinone and catechol. researchgate.netacs.org However, the introduction of chloride ions fundamentally alters the reaction pathway, leading to the formation of chlorinated phenols and, ultimately, chlorinated ketones like this compound. researchgate.netacs.org This demonstrates that the availability of chloride is a key determinant for the formation of halogenated DBPs from certain organic precursors. acs.org

Presence and Behavior in Industrial Effluents

Beyond drinking water, this compound has been identified as a contaminant in industrial wastewater, particularly from processes involving chlorine-based chemicals.

The pulp and paper industry has traditionally used chlorine and chlorine-based compounds for bleaching pulp, a process that generates a complex mixture of chlorinated organic compounds in the effluent. dss.go.thnih.govepa.gov this compound has been specifically identified as one of the numerous compounds present in the spent chlorination liquor from the bleaching of softwood kraft pulp. dss.go.th Research analyzing the chemical composition of bleaching wastewater has confirmed the presence of small amounts of micromolecule chlorides, including this compound. nih.gov

The removal of adsorbable organic halogens (AOX), a category that includes this compound, from industrial wastewater is an important area of environmental engineering. nih.gov Activated carbon has been studied as an effective adsorbent for these compounds. nih.gov

In a study on the treatment of bleaching wastewater, activated carbon adsorption was shown to significantly reduce the concentration of various organic chlorides. nih.gov While many chlorophenols were completely eliminated, the concentration of this compound was also substantially decreased, demonstrating the efficacy of adsorption for its removal from aqueous solutions. nih.gov

| Compound | Reduction in Content (%) | Reference |

|---|---|---|

| 1,1,3-trichloroacetone (B106291) | 88.63% | nih.gov |

| 6-chloropurine | 83.33% | nih.gov |

| 3,6-dichloropyridazine | 75.59% | nih.gov |

| This compound | Present in wastewater; reduced by adsorption | nih.gov |

Photodegradation Studies in Aqueous Systems

Research into the environmental fate of this compound has explored its behavior under photolytic conditions. Photodegradation in the environment can occur through two primary pathways: direct phototransformation, where the chemical itself absorbs light and undergoes a reaction, and indirect phototransformation, where other photochemically-formed reactive species in the water, such as hydroxyl radicals, drive the degradation.

Environmental Degradation Pathways and Intermediate Products

This compound is frequently identified not as a primary pollutant, but as a significant intermediate product arising from the degradation of other organic compounds during water treatment processes. acs.orgacs.org Its formation is a key step in the transformation pathway of certain common industrial chemicals and environmental contaminants.

Advanced Oxidation Processes (AOPs) utilizing sulfate radicals (SO₄•⁻) are effective for degrading recalcitrant organic compounds in water. acs.orgresearchgate.net However, these reactions can lead to the formation of halogenated byproducts, including this compound. acs.orgacs.org

Research has shown that this compound is a major intermediate formed during the sulfate radical-mediated degradation of phenolic compounds, particularly in the presence of chloride ions. acs.orgacs.orgresearchgate.net In systems where sulfate radicals are generated through the cobalt-mediated decomposition of peroxymonosulfate (B1194676) (Oxone), the attack on phenols proceeds through complex pathways. acs.orgresearchgate.net The degradation of 2,4-dichlorophenol via this method yields this compound along with several other chlorinated intermediates. acs.orgresearchgate.netacs.org Similarly, the oxidation of phenol itself in the presence of chloride ions results in the formation of this compound. acs.orgacs.orgresearchgate.net The nonpolar and volatile nature of these chlorinated ketone byproducts can make their direct separation and analysis using techniques like liquid chromatography challenging. acs.org

| Parent Compound | Degradation System | Identified Intermediate Products |

|---|---|---|

| 2,4-Dichlorophenol | Cobalt-Activated Peroxymonosulfate (Oxone) | This compound, 2,4,6-Trichlorophenol, 2,3,5,6-Tetrachloro-1,4-benzenediol, Pentachloroacetone, Carbon tetrachloride acs.orgresearchgate.netacs.org |

| Phenol (in the presence of Chloride) | Cobalt-Activated Peroxymonosulfate (Oxone) | This compound, 2-Chlorophenol, 4-Chlorophenol, 2,4-Dichlorophenol, 2,6-Dichlorophenol, Pentachloroacetone acs.orgacs.orgresearchgate.net |

This compound has been identified in various complex environmental matrices, typically as a byproduct of disinfection or industrial bleaching processes. royalsocietypublishing.orgepa.gov

In industrial effluents, such as those from the pulp and paper industry, this compound is a component of the adsorbable organic halogens (AOX) found in bleaching wastewater. royalsocietypublishing.org Studies on the treatment of this wastewater show that while photodegradation has a limited effect, adsorption using activated carbon can effectively remove it. royalsocietypublishing.org The removal efficiency is influenced by factors such as pH, temperature, and adsorbent dosage. royalsocietypublishing.org Analysis of bleaching effluent revealed the presence of several micromolecule organic chlorides, as detailed in the table below. royalsocietypublishing.org

| Compound | Content (%) |

|---|---|

| Chloroacetic acid | 0.15 royalsocietypublishing.org |

| 1-Bromo-2-chloromethane | 0.14 royalsocietypublishing.org |

| Acetyl chloride | 0.14 royalsocietypublishing.org |

| 1,1,2,2-Tetrachloroethane | 0.13 royalsocietypublishing.org |

| This compound | 0.12 royalsocietypublishing.org |

| 2-Chloropropionic acid | 0.11 royalsocietypublishing.org |

| 3-Chloro-1,2-propanediol | 0.08 royalsocietypublishing.org |

Furthermore, this compound is known to be produced in very small quantities during the chlorination of drinking water and sewage effluent. epa.gov A proposed chemical reaction for its formation in these systems involves the reaction of acetone (B3395972) with hypochlorous acid (HOCl). epa.gov

Toxicological and Genotoxicological Investigations of 1,1,3,3 Tetrachloroacetone

Developmental Toxicity Studies

The potential for 1,1,3,3-tetrachloroacetone (TCA) to interfere with normal embryonic and fetal development has been a subject of scientific investigation. Studies have been conducted in animal models to assess its teratogenic potential and other developmental effects.

The teratogenicity of this compound has been evaluated in CF-1 mice and New Zealand white rabbits. oup.comoup.comaminer.cn In these studies, pregnant animals were administered the compound by gavage during critical periods of organogenesis. oup.comoup.comaminer.cn For mice, this period was days 6 through 15 of gestation, while for rabbits, it was days 6 through 18. oup.comoup.comaminer.cn

In developmental toxicity bioassays, maternal health is monitored to distinguish between direct fetal toxicity and effects that are secondary to maternal illness. nih.gov During teratogenicity studies of this compound in mice, signs of maternal toxicity were observed, particularly at higher exposure levels. oup.comoup.comaminer.cn These signs included depressed weight gain, a decrease in water consumption, and the presence of gastric ulceration in the dams. oup.comoup.comaminer.cn The most severe signs of toxicity were noted in the dams that also produced litters with malformations, suggesting a link between maternal and developmental toxicity. oup.comoup.comaminer.cn

Other major malformations observed in a lower dose group included three fetuses with cleft palate and two with exencephaly (a condition where the brain is located outside the skull). oup.com One of the exencephalic fetuses also presented with ablepharia (absence of eyelids). oup.com In addition to these major malformations, an increased incidence of skeletal variations was observed. oup.com Specifically, statistically significant increases in delayed ossification of the sternebrae and bones of the skull were recorded in the highest dose group. oup.com

Table 1: Summary of Developmental Effects of this compound in Animal Models

| Species | Fetal Effects Observed | Associated Maternal Toxicity |

| CF-1 Mouse | Cleft palate, Exencephaly, Ablepharia, Reduced fetal weight, Delayed ossification (sternebrae and skull) oup.comoup.comaminer.cn | Depressed weight gain, Decreased water consumption, Gastric ulceration oup.comoup.comaminer.cn |

| New Zealand White Rabbit | Slight, non-statistically significant increase in malformations oup.comoup.comaminer.cn | Not specified as significant oup.comoup.comaminer.cn |

Genotoxicity and Mutagenicity Assessments

The genotoxic potential of this compound, its ability to damage genetic material (DNA), has been explored through various testing systems. These assessments are crucial for understanding its possible mechanisms of toxicity.

The mutagenicity of this compound has been investigated using bacterial reversion assays, commonly known as the Ames test. nih.govjst.go.jp These in vitro tests use specific strains of Salmonella typhimurium bacteria to detect gene mutations. Investigations have confirmed that this compound can induce dose-related increases in mutations. nih.gov Quantitative differences in the levels of mutagenic potency have been observed depending on the solvent used, such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO). nih.gov

While comprehensive studies on micronucleus evaluations for this compound are not extensively detailed in the provided context, such assays are a common method for assessing chromosomal damage in vivo. oup.com For other chlorinated compounds, micronucleus induction has been observed, highlighting a potential mechanism for genotoxicity. oup.com

Table 2: Mutagenicity of this compound in Bacterial Assays

| Assay System | Finding | Source |

| Salmonella typhimurium (Ames Test) | Positive for mutagenicity; induced dose-related increases in mutants. nih.govjst.go.jp | nih.gov, jst.go.jp |

| Solvent Effect Study | Showed quantitative differences in mutagenic potency when dissolved in acetone versus dimethyl sulfoxide (DMSO). nih.gov | nih.gov |

Research into the mechanism of mutagenic action for α-halo carbonyl compounds, a class that includes this compound, has pointed towards a specific type of chemical reaction with DNA. jst.go.jpresearchgate.net It is hypothesized that these compounds react with DNA through a bimolecular nucleophilic substitution (SN2) reaction. jst.go.jpresearchgate.net In an SN2 reaction, a nucleophile (in this case, a site on the DNA molecule) attacks the carbon atom bearing a halogen (the leaving group), leading to the formation of a covalent bond, or adduct. jst.go.jp

This reactivity is related to the molecule's electronic structure, specifically its molecular orbitals (MOs). jst.go.jpresearchgate.net Scientists have focused on the lowest unoccupied molecular orbital (LUMO) and specific molecular orbitals suitable for SN2 reactions (termed SN2MOs). jst.go.jpresearchgate.net The relationship and energy gap between the LUMO and the SN2MO have been used as descriptors to predict the SN2 reactivity and, consequently, the mutagenicity of these compounds. jst.go.jp For this compound, these computational models predict a positive mutagenic outcome, which aligns with experimental results from bacterial assays. jst.go.jp This mechanistic approach helps to explain why some α-halo carbonyl compounds are mutagenic while other structurally similar ones are not. jst.go.jpresearchgate.net

Comparative Toxicological Profiles with Related Halogenated Compounds

The toxicological and genotoxicological characteristics of this compound are best understood when compared with other halogenated acetones. These compounds often co-occur as disinfection byproducts in chlorinated water and share structural similarities that influence their biological activity. epa.govdss.go.th Research indicates that the degree and position of chlorine substitution on the acetone molecule are critical determinants of their toxic potential. who.intnih.gov

A study investigating several chlorinated acetones found that mutagenic activity generally decreases as the number of chlorine substitutions at the C-1 and C-3 positions increases. who.int However, the same study noted that 1,1,1-trichloroacetone (B165163) was significantly more potent than 1,1-dichloroacetone (B129577). who.int

In genotoxicity assays, such as the SOS chromotest, this compound was found to induce primary DNA damage in Escherichia coli. nih.gov Its activity can be compared with other chlorinated propanones. For instance, compounds with chlorine atoms on both carbon positions (like 1,3-dichloroacetone (B141476) and 1,1,3-trichloroacetone) have been reported to be significantly more genotoxic than those with substitutions on only one carbon position (like 1,1-dichloroacetone and 1,1,1-trichloroacetone). nih.gov In the Ames-fluctuation test using Salmonella typhimurium strain TA100, all five tested chloropropanones, including this compound, exhibited mutagenic activity. nih.govnih.gov

Further research has shown that this compound is mutagenic in Salmonella typhimurium strains TA98 and TA100. nih.govjst.go.jp The addition of a metabolic activation system (S9) enhanced the effects in TA98, suggesting that metabolic processes can modify its mutagenic potential. nih.gov

The following interactive table provides a comparative overview of the genotoxic effects of this compound and related halogenated acetones based on available research findings.

Interactive Data Table: Comparative Genotoxicity of Halogenated Acetones

| Compound | Test System | Result | Citation |

|---|---|---|---|

| This compound | S. typhimurium TA98 | Mutagenic (effect enhanced with S9) | nih.gov |

| S. typhimurium TA100 | Mutagenic | nih.gov | |

| SOS Chromotest (E. coli) | Induced primary DNA damage | nih.gov | |

| Monochloroacetone | S. typhimurium TA100 | Mutagenic | nih.gov |

| SOS Chromotest (E. coli) | No DNA damage induced | nih.gov | |

| 1,1-Dichloroacetone | S. typhimurium TA100 | Mutagenic | nih.gov |

| SOS Chromotest (E. coli) | Induced primary DNA damage | nih.gov | |

| 1,3-Dichloroacetone | S. typhimurium TA100 | Mutagenic | nih.gov |

| SOS Chromotest (E. coli) | Induced primary DNA damage | nih.gov | |

| Newt Micronucleus Test | Clastogenic effect observed | nih.gov | |

| 1,1,1-Trichloroacetone | S. typhimurium TA100 | Mutagenic | nih.gov |

| SOS Chromotest (E. coli) | Induced primary DNA damage | nih.gov | |

| Chromosomal Aberration Assay (CHO cells) | Induced aberrations (with and without S9) | nih.gov | |

| 1,1,3-Trichloroacetone (B106291) | S. typhimurium TA98, TA100 | Mutagenic | nih.gov |

| SOS Chromotest (E. coli) | Induced primary DNA damage | nih.gov | |

| Newt Micronucleus Test | Clastogenic effect observed | nih.gov | |

| Chromosomal Aberration Assay (CHO cells) | Induced aberrations (with and without S9) | nih.gov | |

| Pentachloroacetone (B130051) | S. typhimurium TA97, TA98, TA100 | Mutagenic | nih.gov |

| Hexachloroacetone | S. typhimurium TA98, TA100 | Mutagenic | nih.gov |

| Oral LD50 (rat) | 1,550 mg/kg | nih.gov | |

| Dermal LD50 (rabbit) | 2,980 mg/kg | nih.gov |

Computational and Theoretical Chemistry Studies on 1,1,3,3 Tetrachloroacetone

Molecular Orbital Analysis and Reactivity Prediction

Computational studies have been instrumental in understanding the reactivity of α-halo carbonyl (AHC) compounds, a class to which 1,1,3,3-tetrachloroacetone belongs. jst.go.jpresearchgate.net A central hypothesis in the study of their mutagenicity is that they react with DNA via a bimolecular nucleophilic substitution (SN2) mechanism. jst.go.jpresearchgate.net To investigate this, researchers have focused on molecular orbitals (MOs) as an index of SN2 reactivity, given that the direction and position of molecules during a collision are critical in this type of reaction. jst.go.jpresearchgate.net

In the context of SN2 reactions, the nucleophile attacks from the back of the leaving group. jst.go.jp Therefore, the relevant molecular orbital for an electrophile like this compound is the one positioned opposite the carbon-halogen bond that is cleaved during the reaction. researchgate.net This specific molecular orbital, suitable for an SN2 reaction, is termed SN2MO. jst.go.jpresearchgate.net

A key finding from computational analysis is that for α-halo carbonyl compounds, the SN2MO is often not the Lowest Unoccupied Molecular Orbital (LUMO), which is typically the primary site for nucleophilic attack in many electrophiles. jst.go.jpresearchgate.net For instance, in AHCs, the SN2MO was identified as LUMO+1. jst.go.jpresearchgate.net The selection of the appropriate SN2MO is performed through chemical-visual inspection of the shape and position of the calculated molecular orbitals. jst.go.jpresearchgate.net For a molecule to act as an electrophile in a mutagenic process, MOs with lower energy or level are more reactive. researchgate.net Therefore, both LUMOs and SN2MOs are the focus for predicting mutagenicity. researchgate.net

To quantify SN2 reactivity and correlate it with mutagenicity, specific descriptors derived from molecular orbital calculations have been developed. jst.go.jpresearchgate.net Researchers have used the level gap (LG) and the energy gap (EG) between the SN2MO and the LUMO as descriptors for SN2 reactivity. jst.go.jpresearchgate.net The level gap is a dimensionless unit representing the difference in orbital levels (e.g., if SN2MO is LUMO+1, the LG is 1), while the energy gap is measured in electron volts (eV). researchgate.net

A study investigating 20 AHC compounds, including this compound, found a strong correlation between these SN2 reactivity descriptors and the results of Ames tests for mutagenicity. jst.go.jpresearchgate.net For this compound, the calculated values were an SN2MO energy of -1.823 eV and a LUMO energy of 33.916 (unit not specified, likely relative), with a level gap (LG) of 1. jst.go.jpresearchgate.net The compound tested positive for mutagenicity. jst.go.jpresearchgate.net

The analysis revealed that the relationship between SN2MO and LUMO, rather than the absolute energy value of the SN2MO, was a more significant factor in predicting the mutagenicity of AHC compounds. researchgate.net Using these descriptors, a predictive model for the mutagenicity of AHC compounds was developed with a high concordance rate of 95.0%. jst.go.jpresearchgate.net This suggests that the SN2 reaction is a key mechanism in the mutagenic process of these compounds with DNA. jst.go.jpresearchgate.net

Table 1: Molecular Orbital and Mutagenicity Data for Selected α-Halo Carbonyl Compounds

| Compound | SN2MO (eV) | LUMO | LG | EG (eV) | Mutagenicity (Ames Test) |

|---|---|---|---|---|---|

| Chloroacetone (B47974) | 1.721 | 33.356 | 1 | 31.635 | Positive |

| 1,3-Dichloroacetone (B141476) | -1.812 | 33.761 | 1 | 35.573 | Positive |

| This compound | -1.823 | 33.916 | 1 | 35.739 | Positive |

| 2-Chlorocyclohexanone | -1.535 | 29.192 | 1 | 30.727 | Positive |

Source: Adapted from Haranosono et al., 2018. jst.go.jpresearchgate.net

Mechanistic Modeling of Complex Reaction Pathways

Computational modeling is essential for elucidating the complex reaction pathways where this compound can be either a reactant or an intermediate product. It has been identified as a terminal intermediate in the degradation of phenolic compounds through advanced oxidation processes (AOPs). acs.org For example, during the degradation of 2,4-dichlorophenol (B122985) by sulfate (B86663) radicals, this compound is one of the major intermediates formed, alongside other chlorinated species. researchgate.netscispace.comresearchgate.net Its formation in these systems highlights its stability as a byproduct in complex radical-mediated reaction cascades. acs.org

In synthetic organic chemistry, this compound is used to generate oxyallyl cations for [4+3] cycloaddition reactions. liverpool.ac.uk These reactions are a facile method for constructing seven-membered rings, which are important structural motifs in various biologically active natural products. liverpool.ac.uk Theoretical studies, often employing Density Functional Theory (DFT), can model the transition states of such reactions to predict reactivity and stereochemical outcomes. For instance, DFT calculations using software like Gaussian or ORCA can be used to optimize transition states for SN2 mechanisms, focusing on both steric and electronic effects.

Quantum Chemical Calculations for Conformational and Electronic Structure Characterization

Quantum chemical calculations are employed to determine the stable conformations and electronic structure of molecules like this compound. While specific conformational analysis studies for this compound are not detailed in the provided results, methods like molecular mechanics are used for structurally similar compounds such as 1,1,3,3-tetrachloropropane (B154969) to determine conformational energies and structural parameters. researchgate.net

For this compound itself, computational methods provide key data on its electronic properties. The structure is typically optimized using methods like MM2 to find a local minimum energy conformation before performing more advanced calculations. jst.go.jp The extended Hückel method has been used to obtain molecular orbitals and their energies. jst.go.jp

The electronic structure is characterized by the presence of a carbonyl group and multiple electron-withdrawing chlorine atoms, which significantly influence its reactivity. The carbonyl stretching frequency in the infrared (IR) spectrum is sensitive to the electronic environment; for tetrachloroacetone, this band appears at a high frequency (1750 cm⁻¹) due to the inductive effect of the chlorine atoms. slideshare.net

Advanced computational techniques can also predict properties relevant to mass spectrometry. For instance, predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which aids in its identification in complex mixtures. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 194.89325 | 128.9 |

| [M+Na]⁺ | 216.87519 | 137.3 |

| [M-H]⁻ | 192.87869 | 126.6 |

| [M+NH₄]⁺ | 211.91979 | 148.5 |

| [M+K]⁺ | 232.84913 | 133.3 |

Source: Adapted from PubChemLite. uni.lu

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,1,3,3-Tetrachloropropane |

| 1,3-Dichloroacetone |

| 2,4-Dichlorophenol |

| Carbon tetrachloride |

| Chloroacetone |

| 2-Chlorocyclohexanone |

| Pentachloroacetone (B130051) |

| 2,3,5,6-tetrachloro-1,4-benzenediol |

Analytical Methodologies for Detection and Characterization of 1,1,3,3 Tetrachloroacetone

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 1,1,3,3-tetrachloroacetone from complex mixtures, which is particularly crucial as it often co-occurs with other chlorinated acetones and propanes with similar physical properties, such as 1,1,3-trichloroacetone (B106291) and 1,1,1,3-tetrachloroacetone (B92175). google.com The close boiling points of these compounds make distillative separation challenging, necessitating high-resolution chromatographic techniques for effective analysis. google.com

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organic compounds like this compound. This method provides both high-resolution separation and definitive identification.

In a typical GC-MS analysis, a sample, potentially extracted from a reaction mixture or an environmental matrix using a solvent like dichloromethane, is injected into the gas chromatograph. ca.gov The compound is volatilized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. For halogenated ketones, a non-polar or medium-polarity column is generally effective. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that serves as a chemical fingerprint for identification and quantification. ca.gov

Below is an interactive table detailing typical GC-MS parameters that would be applied for the analysis of this compound.

| Parameter | Specification | Purpose |

| GC System | Agilent 7890A or equivalent | Provides separation of volatile compounds. |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for separating chlorinated hydrocarbons based on boiling points. |

| Injection Mode | Split/Splitless | Allows for analysis of both high and trace concentration levels. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte. |

| Carrier Gas | Helium at 1.0 mL/min | Inert gas to move the analyte through the column. |

| Oven Program | Initial 40°C (hold 2 min), ramp to 280°C at 10°C/min | Temperature gradient to elute compounds with a wide range of boiling points. |

| MS Detector | Quadrupole or Ion Trap | Mass analyzer for detecting and identifying the compound. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |

| Acquisition Mode | Full Scan (m/z 40-300) or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity in quantification. ca.gov |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and mass of the molecule.

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound (Cl₂CHCOCH₂Cl₂), the expected NMR spectra are relatively simple due to the molecule's symmetry.

¹H NMR: The molecule contains two chemically equivalent protons (on C1 and C3). Therefore, the ¹H NMR spectrum is predicted to show a single signal, a singlet, as there are no adjacent protons to cause splitting. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent carbonyl group and the two chlorine atoms.

¹³C NMR: The ¹³C NMR spectrum is predicted to exhibit two distinct signals. One signal would correspond to the carbonyl carbon (C2), and the other would represent the two equivalent methine carbons (C1 and C3), each bonded to two chlorine atoms and a proton.

The following table summarizes the predicted NMR spectral data for this compound, typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃). odu.edu

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~6.5 - 7.0 | Singlet (s) | -CHCl₂ |

| ¹³C | ~180 - 190 | - | C=O (Ketone) |

| ¹³C | ~70 - 80 | - | -CHCl₂ |

As a standalone technique, mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for confirming its elemental composition and structure. When a this compound molecule is ionized, it forms a molecular ion (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion appears as a characteristic cluster of peaks.

For a compound with four chlorine atoms, the isotopic pattern will include peaks at M, M+2, M+4, M+6, and M+8, with predictable relative intensities. The most common fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group. libretexts.org This would result in the loss of a •CHCl₂ radical and the formation of a [Cl₂CHCO]⁺ acylium ion, which would also exhibit a characteristic isotopic pattern due to its two chlorine atoms.

| Ion | Formula | Predicted m/z (for ³⁵Cl) | Key Isotopic Peaks (Relative Intensity) |

| Molecular Ion | [C₃H₂Cl₄O]⁺ | 194 | m/z 194, 196, 198, 200, 202 (100:131:64:14:1) |

| Alpha-Cleavage Fragment | [C₂HCl₂O]⁺ | 111 | m/z 111, 113, 115 (100:65:10) |

Thin Layer Chromatography (TLC) in Reaction Mixture Analysis

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction, assess the purity of a sample, and determine appropriate conditions for larger-scale column chromatography. chemistryhall.com

In the context of synthesizing or using this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). scripps.edu The plate is then placed in a chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com

To aid in visualization, specific staining agents can be used. For a ketone like this compound, a 2,4-dinitrophenylhydrazine (B122626) (DNP) stain is highly effective, as it reacts with carbonyl groups to produce distinct yellow or orange spots. chemistryhall.com By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) on the same plate, one can clearly visualize the conversion of reactants to products.

Method Development and Validation for Environmental Monitoring and Research Applications

Developing and validating an analytical method is critical to ensure that results are reliable, reproducible, and accurate, particularly for environmental monitoring where concentrations can be at trace levels. nih.gov While this compound is not a commonly monitored environmental pollutant, the principles for method development would follow established guidelines for other halogenated organic compounds. oaepublish.comchloffin.eu

The process involves several key steps:

Sample Preparation: For environmental matrices like water or soil, an extraction step is necessary to isolate the analyte. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be optimized to achieve high recovery rates. nih.gov

Instrumentation Setup: GC-MS parameters (as described in section 8.1.1) would be optimized for sensitivity and resolution. For trace analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is often necessary to achieve the required low detection limits. ysi.com

Method Validation: The optimized method must be rigorously validated according to guidelines from organizations like the International Council for Harmonisation (ICH) or the Environmental Protection Agency (EPA). nih.govwv.gov Key validation parameters include:

Linearity: Establishing a calibration curve to demonstrate that the instrument response is proportional to the analyte concentration over a specific range.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely measured.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples with known concentrations.

Precision: The degree of agreement among a series of measurements, expressed as relative standard deviation (RSD).

These validation steps ensure that the analytical method is fit for its intended purpose, whether for quality control in a chemical process or for detecting trace levels of this compound in environmental research. nih.gov

Conclusion and Future Research Directions

Synthesis of Key Research Findings on 1,1,3,3-Tetrachloroacetone

The compound is recognized as an impurity that can form during the synthesis of other chlorinated acetones, such as 1,1,3-trichloroacetone (B106291). google.com Its presence in reaction mixtures poses a significant challenge for purification, as it has a boiling point similar to that of other chloro-derivatives, making separation by conventional distillation difficult. google.com This difficulty in isolation is a major impediment to its detailed study.

Basic physicochemical properties have been estimated, including a boiling point of approximately 281°C, a density of 1.902 g/cm³, and a refractive index of 1.4944. chemicalbook.com It is described as a colorless to pale yellow oil that is hygroscopic and sparingly soluble in chloroform and ethyl acetate. chemicalbook.com

Identification of Remaining Research Gaps and Challenges

The current body of knowledge on this compound is sparse, leaving significant gaps in the scientific understanding of this compound. A primary challenge is the lack of a dedicated and efficient synthesis method to produce the pure substance in quantities sufficient for comprehensive research, as it is often an undesired by-product. google.com

Major research gaps include:

Synthesis and Characterization: There is a need for selective and high-yield synthetic routes. A thorough characterization of its physical and chemical properties beyond rough estimates is also lacking.

Toxicology and Mechanistic Studies: While identified as a potent mutagen, the specific mechanisms of its genotoxicity are unknown. scbt.comchemicalbook.com Comprehensive toxicological profiling, including studies on its potential carcinogenicity, cytotoxicity, and effects on various biological systems, is required.

Environmental Fate and Transport: There is a significant lack of data on the environmental behavior of this compound. Its persistence, potential for bioaccumulation, and degradation pathways (both biotic and abiotic) are critical areas that remain unexplored. As a polychlorinated compound, it has the potential to be a persistent organic pollutant.

Reactivity and Potential Applications: The chemical reactivity of this compound has not been systematically investigated. Understanding its reactions could reveal potential applications as a chemical intermediate or building block in organic synthesis, similar to other halogenated ketones. chemicalbook.com

Prospective Areas for Future Investigations on this compound

To address the identified gaps, future research should be directed toward several key areas. A multi-disciplinary approach is necessary to fully elucidate the properties, risks, and potential uses of this compound.

Prospective areas for investigation include:

Development of Synthetic and Purification Methods: A crucial first step is the development of a reliable method to synthesize and purify this compound. This would enable all subsequent experimental research.

In-depth Toxicological Assessment: Rigorous toxicological studies are essential. This includes a battery of in vitro and in vivo tests to quantify its mutagenic and carcinogenic potential, identify target organs, and understand the dose-response relationship. Mechanistic studies should focus on how it interacts with DNA and other cellular components.

Environmental Chemistry and Fate: Research into its environmental fate is critical. Studies should investigate its stability in soil and water, its potential for atmospheric transport, and its biodegradability under various conditions. This information is vital for assessing its environmental risk.

Exploratory Chemistry: A systematic study of its reactivity with various reagents could uncover novel chemical transformations and potential synthetic applications. Like other α-haloketones, it could serve as a precursor for various organic molecules. nih.gov

Analytical Method Development: The development of sensitive and specific analytical methods for the detection and quantification of this compound in environmental and biological matrices is necessary to monitor potential exposure and contamination.

Q & A

Q. What are the established synthesis methods for 1,1,3,3-tetrachloroacetone, and how do reaction conditions influence yield?

this compound is synthesized via chlorination of 1,3-dichloroacetone in hydrochloric acid (1:1 v/v) under controlled temperature (50–60°C). The reaction progress is monitored using proton magnetic resonance (PMR) spectroscopy to optimize intermediates and final product ratios. Distillation through Widmer or spinning band columns (e.g., Buchi) is critical for purification, achieving boiling points of 62–65°C at 10 mm Hg. Yield optimization requires balancing chlorine gas flow rate and reaction time to minimize byproducts like 1,1,1-trichloroacetone .

Q. What analytical techniques are recommended for identifying and quantifying this compound in environmental samples?

Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for quantification. Sample preparation often involves liquid-liquid extraction with dichloromethane or solid-phase extraction (SPE) for aqueous matrices. PMR spectroscopy (δ = 4.80 ppm singlet in CDCl₃) is used for structural confirmation. For environmental monitoring, EPA Method 551.1 or equivalent protocols are recommended, with detection limits as low as 0.1 µg/L in water .

Q. What is the environmental occurrence of this compound, and how does it persist in aquatic systems?

This compound is a disinfection byproduct (DBP) formed during chlorine/chloramine treatment of water containing organic precursors. It has been detected in municipal drinking water (e.g., Cincinnati) at concentrations up to 0.5 µg/L. Persistence is influenced by hydrolysis (half-life >100 days at pH 7) and photolysis under UV light. Its refractory nature contributes to bioaccumulation in sediments .

Q. What toxicological profiles are documented for this compound?

Acute toxicity studies in rodents indicate an oral LD₅₀ of 250–300 mg/kg, with hepatotoxicity and renal damage observed at sublethal doses. It is classified as a potent mutagen in Ames tests (TA98 strain, S9 activation), inducing frameshift mutations. Chronic exposure risks include carcinogenicity, though epidemiological data are limited .

Q. What regulatory guidelines govern the handling and disposal of this compound?

Under the Toxic Substances Control Act (TSCA), it is listed as a hazardous chemical (CAS 632-21-3). Waste disposal must comply with EPA 40 CFR Part 261.24 (toxicity characteristic leaching procedure). Workplace exposure limits are not established, but NIOSH recommends airborne concentration controls below 1 ppm .

Advanced Research Questions

Q. How do mechanistic studies explain the formation of this compound during sulfate radical-based oxidation processes?

In sulfate radical (SO₄⁻•) systems (e.g., Co/Oxone), chloride ions mediate halogenation via radical chain reactions. For example, phenol derivatives undergo sequential chlorination to form intermediates like 2,4-dichlorophenol, which further react to yield this compound. Isotopic labeling (³⁶Cl) and electron paramagnetic resonance (EPR) confirm Cl• radical involvement in these pathways .

Q. How can discrepancies in reported boiling points and separation efficiencies for polychloroacetones be resolved?

Discrepancies arise from column efficiency (e.g., Vigreux vs. spinning band) and pressure calibration. For instance, Wyman and Kaufman reported a 11–16°C boiling point difference between 1,3-di- and 1,1,3-trichloroacetone at 30 mm Hg, but later studies using Buchi columns found only 5°C differences. Rigorous validation with PMR and GC-MS is essential to resolve such conflicts .

Q. What advanced degradation strategies effectively mineralize this compound in contaminated water?

UV/H₂O₂ and ozonation achieve >90% degradation within 60 minutes. Hydroxyl radicals (•OH) preferentially attack the carbonyl group, forming dichloroacetic acid and Cl⁻ ions. Catalytic ozonation with MnO₂ enhances mineralization efficiency (TOC removal >70%) but requires pH optimization (pH 3–5) .

Q. What molecular mechanisms underlie the mutagenicity of this compound?

In vitro studies using Salmonella typhimurium TA100 reveal that metabolic activation by cytochrome P450 enzymes generates reactive intermediates (e.g., epoxides), which alkylate DNA at guanine N7 positions. Comet assays in human lymphocytes show dose-dependent DNA strand breaks, corroborating its clastogenic potential .

Q. How can trace levels of this compound be reliably detected in complex matrices like biological tissues?

Accelerated solvent extraction (ASE) with acetone-hexane (1:1) followed by GC-MS/MS (MRM mode) achieves detection limits of 0.01 ng/g in liver tissues. Matrix-matched calibration and deuterated internal standards (e.g., d₄-1,1,3,3-tetrachloroacetone) mitigate ionization suppression in ESI-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.